molecular formula C16H18N2O3S B2480589 3-(isopropylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide CAS No. 919863-94-8

3-(isopropylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B2480589
CAS No.: 919863-94-8
M. Wt: 318.39
InChI Key: CSAFHWFCMQVESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(isopropylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an isopropylsulfonyl group and a 6-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the isopropylsulfonyl group through sulfonylation reactions. The 6-methylpyridin-2-yl group can be introduced via nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(isopropylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The isopropylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, amines, or organometallic compounds can be employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to de-sulfonylated or modified pyridine products.

Scientific Research Applications

3-(isopropylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(isopropylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The isopropylsulfonyl group can act as a functional moiety that interacts with active sites, while the pyridine ring can enhance binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide
  • 3-(ethylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide
  • 3-(propylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide

Uniqueness

3-(isopropylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide is unique due to the specific combination of the isopropylsulfonyl group and the 6-methylpyridin-2-yl group. This combination can result in distinct chemical properties, such as solubility, reactivity, and binding affinity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-3-propan-2-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11(2)22(20,21)14-8-5-7-13(10-14)16(19)18-15-9-4-6-12(3)17-15/h4-11H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAFHWFCMQVESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.